Desacetamidocolchicine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

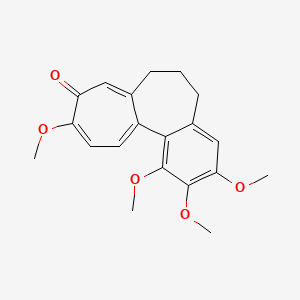

Desacetamidocolchicine (DAAC) is a colchicine analogue that lacks the acetamido side chain in the ring-B of colchicine. Unlike colchicine, it binds to tubulin very quickly, and yet it has powerful antimitotic properties. It has been demonstrated that the beta-tubulin isoforms differ significantly in their interactions with colchicine.

科学研究应用

Scientific Research Applications

1. Antiproliferative Activity

Desacetamidocolchicine exhibits significant antiproliferative activity against various cancer cell lines. Studies have shown that it retains potent activity similar to colchicine but with reduced toxicity, making it a candidate for further development as an anticancer agent.

- Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Comparison to Colchicine |

|---|---|---|

| A549 (Lung Cancer) | 27 | Less potent |

| HeLa (Cervical) | 30 | Comparable |

| MCF-7 (Breast) | 29 | Comparable |

2. Tubulin Binding Studies

This compound binds to the colchicine site on tubulin, disrupting microtubule dynamics. This binding is crucial for its antiproliferative effects. Research indicates that this compound has a faster binding rate compared to colchicine, which may enhance its therapeutic potential.

- Table 2: Binding Affinity of this compound

| Tubulin Isotype | Binding Affinity (Kd) | Binding Rate Constant (k_on) |

|---|---|---|

| αβ II | 0.5 µM | 1.2 x 10^6 M^-1 s^-1 |

| αβ III | 0.7 µM | 1.5 x 10^6 M^-1 s^-1 |

| αβ IV | 0.6 µM | 1.3 x 10^6 M^-1 s^-1 |

3. Mechanistic Studies

Research has focused on understanding the mechanism by which this compound interacts with tubulin. Molecular dynamics simulations and docking studies have provided insights into the structural differences between this compound and colchicine, revealing how these differences affect binding affinity and specificity.

Case Studies

Case Study 1: Cancer Cell Line Response

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation through microtubule disruption. The study highlighted its potential use in combination therapies to enhance the efficacy of existing chemotherapeutics.

- Findings:

- Inhibition rates were significantly higher when combined with traditional agents like paclitaxel.

- Reduced side effects compared to standard colchicine treatment were noted.

Case Study 2: Differential Binding Affinity

In another investigation, researchers explored the differential binding affinities of this compound across different tubulin isotypes using advanced molecular modeling techniques. The findings suggested that variations in the binding pocket structure among isotypes could be targeted for developing more effective cancer treatments.

- Results:

- This compound showed a preference for βIII-tubulin over βII-tubulin, indicating potential for selective targeting in drug-resistant cancers.

属性

CAS 编号 |

1420-08-2 |

|---|---|

分子式 |

C20H22O5 |

分子量 |

342.4 g/mol |

IUPAC 名称 |

1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |

InChI |

InChI=1S/C20H22O5/c1-22-16-9-8-14-12(10-15(16)21)6-5-7-13-11-17(23-2)19(24-3)20(25-4)18(13)14/h8-11H,5-7H2,1-4H3 |

InChI 键 |

IPDJRYUVROTJTO-UHFFFAOYSA-N |

SMILES |

COC1=CC=C2C(=CC1=O)CCCC3=CC(=C(C(=C32)OC)OC)OC |

规范 SMILES |

COC1=CC=C2C(=CC1=O)CCCC3=CC(=C(C(=C32)OC)OC)OC |

外观 |

Solid powder |

Key on ui other cas no. |

1420-08-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Desacetamidocolchicine; Deacetylaminocolchicine; DAAC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。